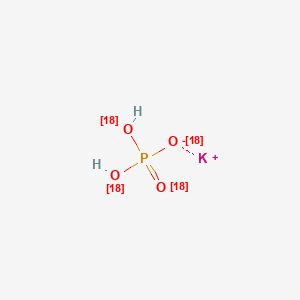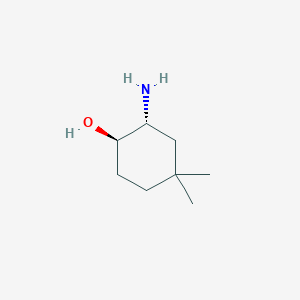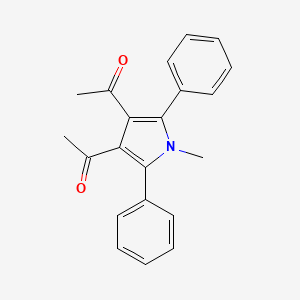![molecular formula C13H11N3O3S B13364704 4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13364704.png)
4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a naphthalene moiety, and a methoxy group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole typically involves the reaction of 4-methoxy-1-naphthylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with hydrazine derivatives to yield the desired triazole compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(4-hydroxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole.
Reduction: Formation of 4-[(4-methoxy-1-naphthyl)sulfanyl]-4H-1,2,4-triazole.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(1-naphthyl)benzenesulfonamide
- 4-methoxy-N-(1-naphthyl)benzenesulfonyl chloride
Uniqueness
4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the naphthalene moiety and the triazole ring also enhances its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C13H11N3O3S |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C13H11N3O3S/c1-19-12-6-7-13(11-5-3-2-4-10(11)12)20(17,18)16-8-14-15-9-16/h2-9H,1H3 |
InChI Key |
ONRMIEXDJFIPDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-bromo-2-[(pentylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13364649.png)
![2,2-dimethyl-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13364657.png)
![Isopropyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364660.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B13364669.png)
![3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364710.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13364713.png)

![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide](/img/structure/B13364717.png)


